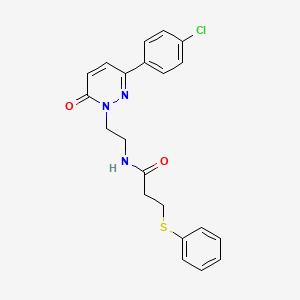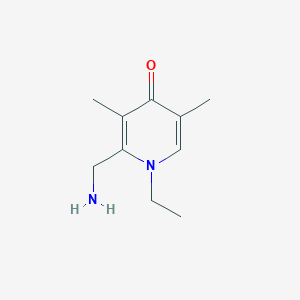![molecular formula C22H27ClN2O5S B2986840 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329874-71-6](/img/structure/B2986840.png)
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is known to possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used to analyze the molecular geometry .Aplicaciones Científicas De Investigación
Nucleophilic Replacement Reactions
Methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside, a related compound, undergoes displacement reactions with sodium benzoate, leading to the synthesis of galactosamine derivatives. This process is crucial in the field of carbohydrate research, particularly in the synthesis of complex sugars and glycoconjugates (Hill & Hough, 1968).
Synthesis of Pyridothienopyrimidines
The compound is used in the synthesis of pyridothienopyrimidines, which are important in the development of novel organic compounds. The reaction dynamics of this compound with various amide acetals have been studied, contributing to the field of organic chemistry and the synthesis of new molecular structures (Medvedeva et al., 2010).
ACAT-1 Inhibitor Development
A derivative of this compound, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), shows potential in the treatment of diseases involving ACAT-1 overexpression. This is significant in the development of new drugs for treating metabolic disorders (Shibuya et al., 2018).
Synthesis of Carbohydrate Derivatives
The compound's derivatives have been used in the synthesis of various carbohydrate derivatives, playing a significant role in the development of new glycosylated molecules. This has applications in medicinal chemistry and drug development (Jacquinet & Sinaÿ, 1974).
Novel [4 + 2] Annulation Synthesis
Ethyl 2-methyl-2,3-butadienoate, a related compound, undergoes a [4 + 2] annulation with N-tosylimines, forming new pyridinecarboxylates. This process is a key step in the synthesis of highly functionalized tetrahydropyridines, contributing to the development of new chemical synthesis methods (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrimido[1,2‐a]benzimidazoles
A reaction involving 2-aminobenzimidazole, a related compound, leads to the synthesis of pyrimido[1,2-a]benzimidazoles, which are significant in the development of new heterocyclic compounds. This process has potential applications in pharmaceutical and organic chemistry (Troxler & Weber, 1974).
Cascade Reactions of Thioureido-Acetamides
Thioueido-acetamides, related to the compound , are used in various heterocyclic syntheses through one-pot cascade reactions. These reactions are valuable in creating diverse heterocyclic compounds with high atom economy (Schmeyers & Kaupp, 2002).
Propiedades
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S.ClH/c1-21(2)10-13-17(20(26)27-5)19(30-18(13)22(3,4)24-21)23-16(25)9-12-6-7-14-15(8-12)29-11-28-14;/h6-8,24H,9-11H2,1-5H3,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPCWSIZWULQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)







![Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate](/img/structure/B2986775.png)

![2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2986777.png)
